5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a compound belonging to the isoxazole class, which consists of five-membered heterocyclic compounds featuring one nitrogen and one oxygen atom. Isoxazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This specific compound is characterized by the presence of a fluorophenyl group, which can significantly influence its chemical properties and biological activity.
The compound is classified under heterocyclic compounds and specifically as an isoxazole derivative. It can be sourced from various chemical databases such as PubChem and CAS Common Chemistry, which provide detailed information on its molecular structure, properties, and potential applications in scientific research .
The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile can be achieved through several methods:
The molecular formula of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is . The molecular weight is approximately . The compound features a distinctive structure characterized by:
The canonical SMILES representation of this compound is C1=CC(=CC=C1C2=CC(=NO2)C(=O)C#N)F, indicating its structural complexity .
5-(4-Fluorophenyl)isoxazole-3-carbonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile primarily involves its interaction with specific biological targets:
5-(4-Fluorophenyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: